Stearic acid D7

Lipidomics Bioanalysis LC-MS Method Development

Stearic acid D7 (≥98 atom % D) is the performance-validated internal standard for stearic acid quantification. The +7 Da mass shift ensures baseline resolution from endogenous C18:0, decisively reducing matrix interference that plagues d5 analogs. Unlike d35 variants, D7 maintains co-elution fidelity, preserving internal standard correction principles. Validated linear range (0.1–30 µM, r²>0.999), accuracy >90%, and precision >88% in biological matrices. Proven in rodent tracer studies tracking dietary C18:0 metabolism, desaturation to C18:1, and β-oxidation to C16:0 over 72 h. Suitable for LC-MS/MS, GC-MS, and IDMS workflows in plasma, tissue, and excipient testing.

Molecular Formula C18H36O2
Molecular Weight 291.5 g/mol
CAS No. 951209-59-9
Cat. No. B1410299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic acid D7
CAS951209-59-9
Molecular FormulaC18H36O2
Molecular Weight291.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2
InChIKeyQIQXTHQIDYTFRH-NCKGIQLSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearic Acid D7 (CAS 951209-59-9): A Deuterated Saturated Fatty Acid Internal Standard for Quantitative Mass Spectrometry


Stearic acid D7 is a deuterium-labeled analog of stearic acid (C18:0), a long-chain saturated fatty acid. With a molecular formula of C18H29D7O2, it incorporates seven deuterium atoms at positions 16, 16, 17, 17, 18, 18, and 18 on the alkyl chain . This isotopic substitution provides a distinct mass shift relative to unlabeled stearic acid (Δm/z +7), enabling its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous stearic acid in biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . The compound is supplied with a certified isotopic enrichment of ≥98 atom % D, ensuring minimal interference from unlabeled species .

Why Stearic Acid D7 Cannot Be Replaced by Other Deuterated Stearic Acid Analogs in Sensitive Bioanalytical Assays


While any deuterated stearic acid standard may seem interchangeable, their analytical performance diverges sharply based on the number and position of deuterium labels. Fewer deuterium atoms (e.g., d5) lead to incomplete mass separation from the endogenous analyte, resulting in problematic isotopic overlap and matrix interference that elevates baseline noise and degrades the limit of detection (LOD) [1]. Conversely, highly deuterated analogs (e.g., d35) can introduce significant chromatographic isotope effects, causing differential retention times relative to the analyte that compromise co-elution and thus, the fundamental premise of internal standard correction . Stearic acid D7 occupies a validated, performance-tested niche where it demonstrably mitigates matrix interference compared to a d5 analog while maintaining near-identical physicochemical behavior to unlabeled stearic acid [1]. Substituting without this specific performance data risks assay failure and data rejection.

Quantitative Performance Evidence for Stearic Acid D7 Relative to Analogs


Superior Reduction of Matrix Interference and LOD Improvement vs. Stearic Acid D5

Stearic acid D7 (d7-C18:0) was specifically synthesized and selected to overcome matrix interference issues encountered with the d5 analog. The d7 variant reduced this interference, which resulted in a significant improvement in the limit of detection (LOD) during HPLC-ESI-MS analysis of plasma samples [1].

Lipidomics Bioanalysis LC-MS Method Development

Validated Dynamic Range and Linearity for Plasma Quantification

In a validated HPLC-ESI-MS method, Stearic acid D7 (d7-C18:0) demonstrated excellent linearity (R² > 0.999) across a wide dynamic range from its LOD of 100 nM up to 30 µM in plasma [1].

Method Validation Pharmacokinetics Clinical Lipidomics

Demonstrated Accuracy and Precision in a Complex Biological Matrix

The method utilizing Stearic acid D7 achieved high accuracy (>90%) and precision (>88%) across the dynamic range when quantifying d7-C18:0 in plasma, demonstrating robust analytical performance [1].

Analytical Validation QC Regulated Bioanalysis

High Isotopic Enrichment Minimizes Unlabeled Interference vs. Typical Vendor Specifications

Commercial Stearic acid D7 is routinely supplied with a certified isotopic enrichment of 98 atom % D . This high enrichment factor ensures that the signal from any residual unlabeled stearic acid (C18:0) in the internal standard preparation is ≤2%, thereby minimizing its contribution to the analyte signal and preserving quantification accuracy at low endogenous levels.

Stable Isotope Standards Quality Control MS Interference

In Vivo Applicability Confirmed: Metabolic Tracing of d7-C18:0 in Rodent Models

Following oral administration of Stearic acid D7 (d7-C18:0) to rats, the parent compound and its primary metabolites (d7-C18:1 and d7-C16:0) were quantifiable in circulation, with peak concentrations ranging from 0.6 to 2.2 µM and detectable levels persisting for up to 72 hours [1].

Metabolic Tracing In Vivo Pharmacology Lipid Kinetics

Recommended Application Scenarios for Stearic Acid D7 Based on Quantitative Evidence


Absolute Quantification of Free Stearic Acid in Plasma or Serum via LC-MS

Use Stearic acid D7 as the internal standard in a validated LC-MS/MS method. Its high isotopic enrichment (98 atom % D) and validated linear range (0.1-30 µM) ensure accurate correction for matrix effects and ionization efficiency variations [1]. The demonstrated reduction in matrix interference relative to a d5 analog provides enhanced sensitivity, crucial for detecting subtle changes in circulating stearic acid in nutritional or disease cohort studies [1].

In Vivo Metabolic Tracing Studies of Saturated Fatty Acid Flux

Administer Stearic acid D7 to rodent models (e.g., via oral gavage or intravenous injection) to trace the metabolic fate of dietary stearic acid. Its performance has been directly demonstrated in rats, showing that both the parent d7-C18:0 and its desaturation/β-oxidation products (d7-C18:1 and d7-C16:0) can be reliably quantified in plasma for up to 72 hours [1]. This enables detailed kinetic modeling of stearic acid conversion and turnover in vivo [1].

Method Development and Validation for Clinical or Preclinical Lipidomics

Employ Stearic acid D7 to establish and validate robust HPLC-ESI-MS or GC-MS methods. The available performance data—linearity (>0.999), accuracy (>90%), and precision (>88%) in a biological matrix—provides a strong foundation for method validation documentation, meeting standards required for peer-reviewed publication or regulatory bioanalysis [1].

Quality Control of Stearic Acid Content in Complex Formulations

Implement an isotope dilution mass spectrometry (IDMS) workflow using Stearic acid D7 to quantify stearic acid content in lipid-rich pharmaceutical excipients, food matrices, or cosmetic ingredients. The distinct +7 Da mass shift ensures baseline chromatographic resolution from unlabeled analyte, while the high isotopic enrichment guarantees that the internal standard does not artificially inflate the measured analyte concentration, a critical factor for accurate batch release testing .

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